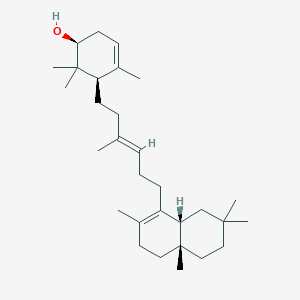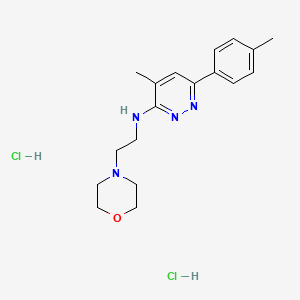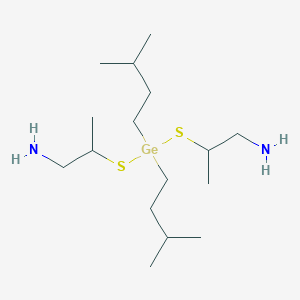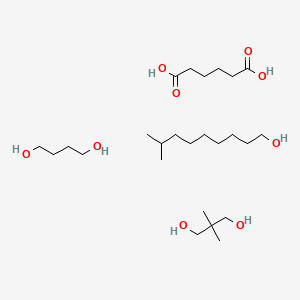![molecular formula C25H20ClN5O B12743652 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide CAS No. 116990-02-4](/img/structure/B12743652.png)
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9-Chlorindolo[3,2-b]chinoxalin-6-yl)-N-[(E)-1-(4-Methylphenyl)ethylidenamino]acetamid ist eine komplexe organische Verbindung, die zur Chinoxalin-Familie gehört.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(9-Chlorindolo[3,2-b]chinoxalin-6-yl)-N-[(E)-1-(4-Methylphenyl)ethylidenamino]acetamid umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung des Indolochinoxalinkern, die Chlorierung und die anschließende Kupplung mit dem entsprechenden Amin-Derivat. Die Reaktionsbedingungen umfassen oft die Verwendung von starken Säuren oder Basen, hohen Temperaturen und inerten Atmosphären, um die gewünschte Produktausbeute zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu erhöhen und die Kosten zu senken. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlicher Reinigungstechniken und Automatisierung umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indoloquinoxaline core, chlorination, and subsequent coupling with the appropriate amine derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(9-Chlorindolo[3,2-b]chinoxalin-6-yl)-N-[(E)-1-(4-Methylphenyl)ethylidenamino]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende verändern.
Reduktion: Diese Reaktion kann bestimmte funktionelle Gruppen reduzieren und die Eigenschaften der Verbindung verändern.
Substitution: Diese Reaktion kann bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die Bedingungen umfassen oft kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die Reaktionen zur vollständigen Reaktion zu treiben .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Chinoxalinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zu einfacheren, stärker reduzierten Formen der Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
2-(9-Chlorindolo[3,2-b]chinoxalin-6-yl)-N-[(E)-1-(4-Methylphenyl)ethylidenamino]acetamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Wird wegen seiner potentiellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, krebshemmender und entzündungshemmender Eigenschaften.
Medizin: Wird auf seine möglichen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Wirkmechanismus
Der Wirkmechanismus von 2-(9-Chlorindolo[3,2-b]chinoxalin-6-yl)-N-[(E)-1-(4-Methylphenyl)ethylidenamino]acetamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Diese Verbindung kann an bestimmte Proteine oder Enzyme binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren .
Wissenschaftliche Forschungsanwendungen
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(9-Bromindolo[3,2-b]chinoxalin-6-yl)acetamid: Ähnliche Struktur, aber mit einem Bromatom anstelle von Chlor.
4-(2-(9-Brom-6H-indolo[2,3-b]chinoxalin-6-yl)ethyl)morpholin: Ähnlicher Indolochinoxalinkern, aber mit verschiedenen Substituenten.
Einzigartigkeit
2-(9-Chlorindolo[3,2-b]chinoxalin-6-yl)-N-[(E)-1-(4-Methylphenyl)ethylidenamino]acetamid ist aufgrund seiner spezifischen Kombination funktioneller Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
CAS-Nummer |
116990-02-4 |
|---|---|
Molekularformel |
C25H20ClN5O |
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H20ClN5O/c1-15-7-9-17(10-8-15)16(2)29-30-23(32)14-31-22-12-11-18(26)13-19(22)24-25(31)28-21-6-4-3-5-20(21)27-24/h3-13H,14H2,1-2H3,(H,30,32)/b29-16+ |
InChI-Schlüssel |
SPKNUUBXHKGQBC-MUFRIFMGSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42)/C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





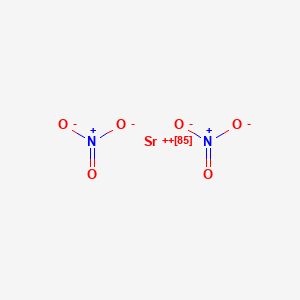

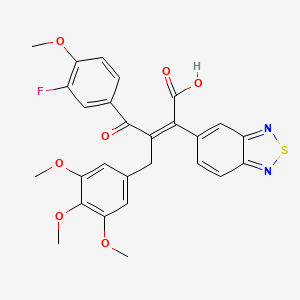


![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)
